methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-cyclopropyl-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(6-3-4-6)7(5-10-11)9(12)13-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNHWHHTDXYYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Dimethyl malonate reacts with dimethylformamide (DMF) in the presence of triethylamine and dimethyl sulfate at 40–70°C to form a β-ketoamide intermediate. Subsequent cyclization with methylhydrazine at elevated temperatures yields 1-methyl-5-hydroxypyrazole-4-carboxylate. Hydrolysis and decarboxylation with hydrochloric acid produce the hydroxyl derivative, which can be further functionalized.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | DMF, dimethyl sulfate, triethylamine | 40–70°C, 4 h | 85% (intermediate) |
| 2 | Methylhydrazine, ethanol | Reflux, 6 h | 78% (cyclized product) |
Bromination Followed by Suzuki-Miyaura Coupling
A robust pathway involves bromination at the pyrazole’s 5-position, followed by palladium-catalyzed cross-coupling with cyclopropylboronic acid. This approach is exemplified by modifications to ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate synthesis.
Bromination of 5-Amino Precursors
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes diazotization with tert-butyl nitrite and copper(II) bromide in acetonitrile at 60°C, achieving 68–81% yields of the 5-bromo derivative.
Reaction Conditions:
-
Temperature: 60–65°C
-
Catalyst: CuBr₂ (1.2–1.5 equiv)
-
Yield: 68–81%
Suzuki-Miyaura Coupling with Cyclopropylboronic Acid
The 5-bromo intermediate reacts with cyclopropylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) to install the cyclopropane moiety. Transesterification with methanol and sulfuric acid converts the ethyl ester to methyl.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Yield | 75–82% |
Comparative Analysis of Methods
The bromination-Suzuki route offers superior regiocontrol, whereas direct alkylation minimizes synthetic steps but faces scalability challenges.
Structural and Analytical Validation
Post-synthetic characterization via NMR and LCMS confirms product integrity. For instance:
-
¹H NMR (CDCl₃): δ 1.36 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.92 (s, 3H, NCH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.93 (s, 1H, pyrazole-H).
Industrial Scalability and Environmental Considerations
Large-scale production favors the bromination-coupling method due to reagent availability and modularity. However, CuBr₂ and Pd catalysts pose waste management challenges. Recent advances in catalyst recovery (e.g., immobilized Pd on silica) reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions[][4].
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate has shown significant potential in pharmaceutical development due to its diverse biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Pseudomonas aeruginosa | 12 |
| Klebsiella pneumoniae | 14 |
These results suggest that it may serve as a candidate for developing new antimicrobial agents to combat antibiotic resistance .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, showing the ability to significantly reduce levels of pro-inflammatory cytokines:
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 61 | 76 |
| 20 | 85 | 93 |
These findings indicate its potential therapeutic role in treating inflammatory conditions .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The mechanism involves apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins .
Agricultural Chemistry
In the realm of agrochemicals, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its unique structure allows it to improve crop yields by increasing the effectiveness of existing agrochemical formulations .
Material Science
This compound is explored for its potential in developing novel materials, such as polymers and coatings with enhanced durability and resistance to environmental factors. Its unique cyclopropyl group contributes distinct steric and electronic properties that can be beneficial in material applications .
Biochemical Research
This compound serves as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. Its role as an intermediate in synthesizing more complex heterocyclic compounds further emphasizes its importance in chemical research .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the compound's efficacy against multi-drug resistant bacterial strains, highlighting its potential as an alternative treatment option compared to traditional antibiotics.
Case Study 2: Anti-inflammatory Effects
In a mouse model of carrageenan-induced paw edema, the compound demonstrated significant anti-inflammatory effects comparable to indomethacin, indicating its therapeutic potential in managing pain and inflammation.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms linked to oxidative stress induction and apoptosis.
Mechanism of Action
The mechanism by which methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The compound’s interaction with various cellular pathways, including oxidative stress and inflammatory responses, further elucidates its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylate Derivatives
Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxylates
| Compound Name | Molecular Formula | Substituents (Position) | Key Properties/Applications | References |
|---|---|---|---|---|
| Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate | C₁₀H₁₂N₂O₂ | 1-Me, 5-Cyclopropyl, 4-CO₂Me | Potential agrochemical intermediate | [2, 4] |
| Methyl 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₃N₃O₂ | 1-Pyridin-2-yl, 5-Cyclopropyl, 4-CO₂Me | Bioactive heterocycle; 96% purity | [2] |
| 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₁H₁₀N₂O₂ | 1-Ph, 5-Me, 4-COOH | Crystallographic studies; biological activity | [4] |
| 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₃H₁₄N₂O₂ | 1-Ph, 5-Isopropyl, 4-COOH | Intermediate for drug synthesis | [5] |
Key Findings:
Aromatic vs. Aliphatic Substituents: The 2-pyridinyl group in [2] introduces π-π stacking capabilities, which are absent in the methyl-substituted analog. This difference may influence binding to biological targets like enzymes or receptors . Ester vs. Carboxylic Acid: The methyl ester group (4-CO₂Me) in the target compound improves lipophilicity compared to the carboxylic acid (4-COOH) in [4, 5], enhancing membrane permeability in drug design .
Synthetic and Analytical Insights :
- Synthesis : The target compound can be synthesized via cyclocondensation reactions similar to those described for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate in [4], using cyclopropyl-substituted precursors.
- Characterization : GC-MS and X-ray crystallography (using programs like SHELXL ) are critical for verifying purity and structural conformation. For example, methyl esters of related compounds (e.g., sandaracopimaric acid methyl ester) have been analyzed via GC-MS .
This impacts crystal packing and solubility, as noted in studies on hydrogen-bonding patterns in molecular crystals .
Biological Activity
Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 1864369-04-9) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
- Molecular Formula: C₉H₁₂N₂O₂
- Molecular Weight: 168.20 g/mol
- Boiling Point: Approximately 288.2 °C
- Density: 1.30 g/cm³
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity: The compound inhibits bacterial enzymes, disrupting cell wall synthesis and metabolic functions.
- Anticancer Properties: It induces apoptosis in cancer cells by activating specific cellular pathways related to oxidative stress and inflammation.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Pseudomonas aeruginosa | 12 |
| Klebsiella pneumoniae | 14 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in several studies. For instance, it was shown to reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels significantly, indicating its potential in treating inflammatory conditions:
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 61 | 76 |
| 20 | 85 | 93 |
These findings highlight the compound's promise as an anti-inflammatory agent comparable to established drugs like dexamethasone .
Anticancer Activity
This compound has shown potential as an anticancer agent in various models. In vitro studies indicated that it effectively inhibited the proliferation of cancer cell lines through apoptotic pathways:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Activity : A recent investigation assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed significant inhibition compared to traditional antibiotics, suggesting its potential role in addressing antibiotic resistance issues .
- Evaluation of Anti-inflammatory Effects : In a mouse model of carrageenan-induced paw edema, the compound demonstrated comparable anti-inflammatory effects to indomethacin, reducing swelling significantly at doses of 10 mg/kg .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms linked to oxidative stress induction and apoptosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate?
- Methodology : Cyclocondensation of ethyl acetoacetate with cyclopropyl-substituted hydrazines or cyclization of pre-functionalized intermediates is commonly employed. For example, similar pyrazole carboxylates are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis and esterification .
- Key Steps :
- Use of cyclopropyl hydrazine derivatives for regioselective cyclization.
- Esterification with methyl iodide under basic conditions.
- Purity optimization via column chromatography (silica gel, hexane/ethyl acetate).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methods :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Identification of ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and pyrazole ring vibrations .
- XRD : For crystallographic validation of molecular geometry (e.g., dihedral angles between pyrazole and cyclopropyl groups) .
- Elemental Analysis : To verify purity (>95%) and molecular formula .
Q. What stability considerations are critical for handling this compound?
- Key Factors :
- Storage : Stable at –20°C in inert, moisture-free environments. Avoid prolonged exposure to light .
- Decomposition Risks : Thermal degradation above 150°C may release CO, NOₓ, or HCl .
- Incompatibilities : Strong oxidizing agents (e.g., peroxides) may induce hazardous reactions .
Q. How can researchers screen the biological activity of this compound?
- Approaches :
- In Vitro Assays : Test for enzyme inhibition (e.g., DHFR inhibitors via MTT assays) or receptor binding (e.g., mGluR5 ligand activity) .
- In Vivo Models : Evaluate anticonvulsant activity using MES (maximal electroshock) or subcutaneous pentylenetetrazol tests .
- Dose Optimization : Start with 10–100 µM ranges and adjust based on cytotoxicity profiles .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Strategies :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclocondensation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
Q. How to resolve contradictions in spectral data interpretation?
- Case Study : Discrepancies between experimental and computational NMR shifts can arise from solvent effects or conformational flexibility.
- Solution : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model solvent interactions and compare with experimental data .
- Validation : Cross-check XRD-derived bond lengths with computational geometry .
Q. What computational methods are suitable for studying its electronic structure?
- Tools :
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., DHFR active site) .
- ADMET Prediction : Use software like SwissADME to estimate pharmacokinetic properties .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
